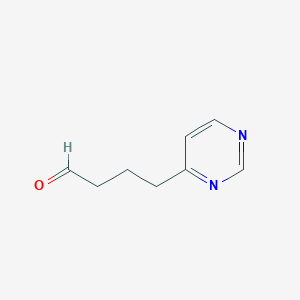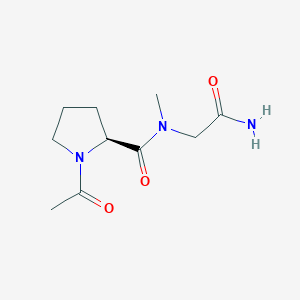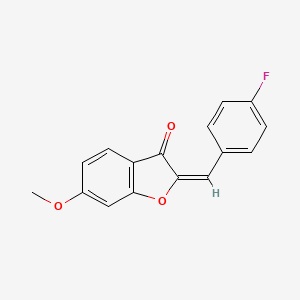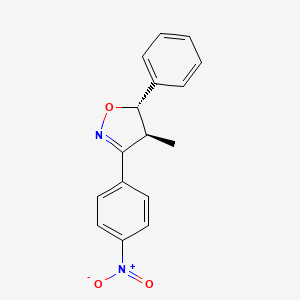![molecular formula C13H13N5S B12915348 N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine CAS No. 115027-55-9](/img/structure/B12915348.png)
N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability. One common method involves the reaction of 1H-indole-3-carbaldehyde with appropriate thiazole and guanidine derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N’'-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the indole or thiazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N’'-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N’'-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings play a crucial role in binding to these targets, leading to modulation of their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
5-Methyl-1,3-thiazole: Another thiazole derivative with similar structural features.
Guanidine derivatives: Compounds with similar functional groups and biological activities.
Uniqueness
N’'-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine stands out due to its unique combination of indole, thiazole, and guanidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .
Propriétés
Numéro CAS |
115027-55-9 |
|---|---|
Formule moléculaire |
C13H13N5S |
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
2-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C13H13N5S/c1-7-11(17-13(19-7)18-12(14)15)9-6-16-10-5-3-2-4-8(9)10/h2-6,16H,1H3,(H4,14,15,17,18) |
Clé InChI |
PAWVQNQQYYLBNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)N=C(N)N)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12915277.png)
![2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915279.png)

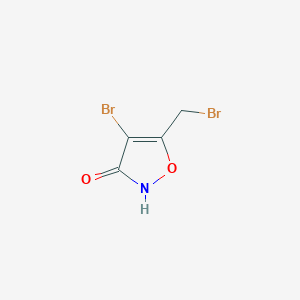

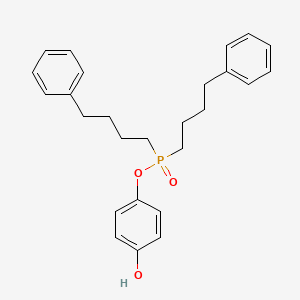
![3-Hydroxy-2-{1-[6-(methylsulfanyl)-9h-purin-9-yl]-2-oxoethoxy}propanal](/img/structure/B12915318.png)
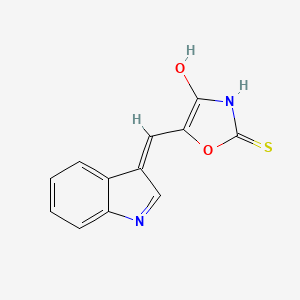
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B12915330.png)
